![molecular formula C11H11N3OS2 B14382565 N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide CAS No. 90012-59-2](/img/structure/B14382565.png)
N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide: is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds have been extensively studied due to their wide range of applications in medicinal chemistry, agriculture, and materials science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide typically involves the reaction of 2-aminobenzothiazole with various acylating agents. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the presence of dimethylformamide (DMF) as a solvent . This method yields high purity and good yields under relatively mild conditions.
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance efficiency and reduce reaction times . These methods are advantageous for large-scale synthesis due to their scalability and cost-effectiveness.
化学反应分析
Types of Reactions: N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
Chemistry: N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of anti-tubercular agents . Its derivatives have been studied for their ability to inhibit specific enzymes and pathways involved in bacterial infections .
Industry: In the industrial sector, benzothiazole derivatives are used as vulcanization accelerators in rubber production and as corrosion inhibitors . They also find applications in the development of dyes and pigments due to their stable chemical structure.
作用机制
The mechanism of action of N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in medicinal applications, it may inhibit the activity of certain bacterial enzymes, thereby preventing the growth and proliferation of bacteria . The compound’s thioamide group is crucial for its binding affinity and specificity towards these targets.
相似化合物的比较
- N-(1,3-Benzothiazol-2-yl)propanamide
- N-(1,3-Benzothiazol-2-yl)-2-(4-chlorophenoxy)acetamide
- N-(1,3-Benzothiazol-2-yl)-1-naphthamide
Comparison: Compared to its analogs, N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide exhibits unique properties due to the presence of the carbamothioyl group. This group enhances its reactivity and binding affinity, making it more effective in certain applications, such as enzyme inhibition and antimicrobial activity .
属性
CAS 编号 |
90012-59-2 |
|---|---|
分子式 |
C11H11N3OS2 |
分子量 |
265.4 g/mol |
IUPAC 名称 |
N-(1,3-benzothiazol-2-ylcarbamothioyl)propanamide |
InChI |
InChI=1S/C11H11N3OS2/c1-2-9(15)13-10(16)14-11-12-7-5-3-4-6-8(7)17-11/h3-6H,2H2,1H3,(H2,12,13,14,15,16) |
InChI 键 |
QDYYDOPJAUBPOO-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC(=S)NC1=NC2=CC=CC=C2S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


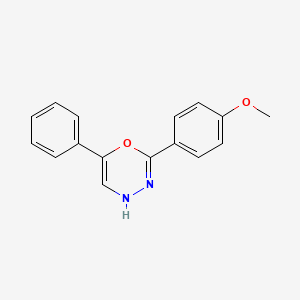
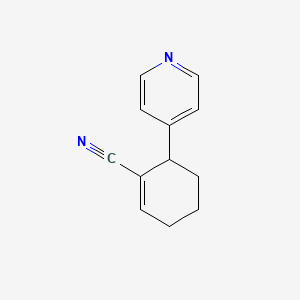

![N-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]phenyl}-L-leucine](/img/structure/B14382514.png)
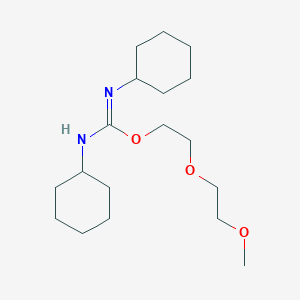
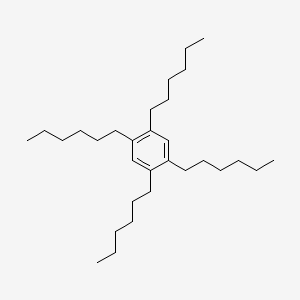
![4-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one](/img/structure/B14382524.png)
![1,1-Difluoro-1H-cyclopropa[A]naphthalene](/img/structure/B14382526.png)
![(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone](/img/structure/B14382531.png)
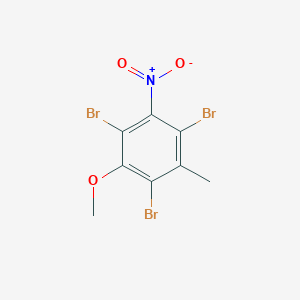
![N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide](/img/structure/B14382542.png)
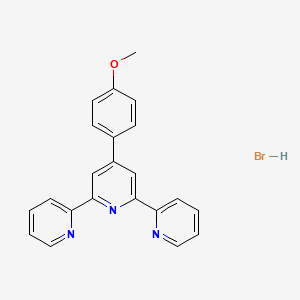
![5-[2-(Benzylamino)propyl]-2-methoxyphenol](/img/structure/B14382557.png)

